2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide
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Overview
Description
2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide is a complex organic compound featuring a pyrazole ring fused with a purine derivative. This compound is of significant interest due to its potential pharmacological properties, including antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by its fusion with a purine derivative. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of 3,5-diethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Fusion with Purine Derivative: The pyrazole intermediate is then reacted with a purine derivative, such as 3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purine, under conditions that promote nucleophilic substitution or condensation reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, its antileishmanial activity may be due to inhibition of enzymes critical for the survival of Leishmania parasites . The compound may also interfere with nucleic acid synthesis or protein function in these organisms.
Comparison with Similar Compounds
Similar Compounds
3,5-Diethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purine: A purine derivative that forms part of the compound’s structure.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide is unique due to its combined pyrazole and purine structures, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
2-[8-(3,5-diethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-5-8-23-14-15(22(4)18(28)24(16(14)27)10-13(19)26)20-17(23)25-12(7-3)9-11(6-2)21-25/h9H,5-8,10H2,1-4H3,(H2,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTSHBDRKPZHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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